REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[CH2:4][CH2:5][S:6][CH:7]([CH3:13])[C:8](OCC)=O.[CH3:15]C(C)([O-])C.[K+].C([O-])=O.[NH4+:24]>C1(C)C=CC=CC=1.C(O)C.C(OCC)C>[NH2:24][C:13]1[CH:7]([CH3:8])[S:6][CH2:5][C:4]=1[C:3]([O:2][CH2:1][CH3:15])=[O:14] |f:1.2,3.4|
|
Name
|
|
Quantity
|
17.24 g
|
Type
|
reactant
|
Smiles
|
COC(CCSC(C(=O)OCC)C)=O
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
residue
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
32.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
the mixture was washed twice with 1 N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 7 h
|
Duration
|
7 h
|
Type
|
WASH
|
Details
|
washed with water (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |